molecular formula C20H16O4 B6411787 4-(4-Benzyloxyphenyl)-3-hydroxybenzoic acid CAS No. 1261912-74-6

4-(4-Benzyloxyphenyl)-3-hydroxybenzoic acid

Cat. No.: B6411787
CAS No.: 1261912-74-6
M. Wt: 320.3 g/mol
InChI Key: KRSMMCQMIJFPEB-UHFFFAOYSA-N
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Description

4-(4-Benzyloxyphenyl)-3-hydroxybenzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzyloxy group attached to a phenyl ring, which is further connected to a hydroxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzyloxyphenyl)-3-hydroxybenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boronic acid derivatives under mild conditions .

Another approach involves the esterification of 4-hydroxybenzoic acid with benzyl alcohol, followed by selective hydrolysis to yield the desired product. The reaction conditions for this method include the use of acid catalysts and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and hydrolysis processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production .

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzyloxyphenyl)-3-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Benzyloxyphenyl)-3-hydroxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Benzyloxyphenyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group enhances the compound’s ability to bind to hydrophobic pockets within proteins, while the hydroxybenzoic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyloxyphenylacetic acid
  • 4-(Benzyloxy)phenylacetic acid
  • 4-Formylphenylboronic acid
  • 3-Formylphenylboronic acid

Uniqueness

4-(4-Benzyloxyphenyl)-3-hydroxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyloxy and hydroxybenzoic acid moieties allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

IUPAC Name

3-hydroxy-4-(4-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4/c21-19-12-16(20(22)23)8-11-18(19)15-6-9-17(10-7-15)24-13-14-4-2-1-3-5-14/h1-12,21H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSMMCQMIJFPEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692248
Record name 4'-(Benzyloxy)-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261912-74-6
Record name 4'-(Benzyloxy)-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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